molecular formula C9H13NO B3047010 3-Pyridinol, 2,6-diethyl- CAS No. 133712-90-0

3-Pyridinol, 2,6-diethyl-

Cat. No. B3047010
CAS RN: 133712-90-0
M. Wt: 151.21 g/mol
InChI Key: DDFBYSHJRSCLOR-UHFFFAOYSA-N
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Description

“3-Pyridinol, 2,6-diethyl-” is a chemical compound that is structurally similar to pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

Pyridinium salts, which are structurally diverse and quite familiar structures in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics . Aldol-crotonic condensation reactions of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes were used to synthesize bisazachalcone derivatives, which were subsequently cyclized with hydrazine hydrate in acetic acid, leading to the respective bisderivatives of 4,5-dihydro-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of “3-Pyridinol, 2,6-diethyl-” is similar to that of pyridine, with the addition of two ethyl groups at the 2 and 6 positions of the pyridine ring . The molecular formula of “3-Pyridinol, 2,6-diethyl-” is not explicitly mentioned in the search results, but it can be inferred from the name to be C9H11NO.

Scientific Research Applications

Chemical Variability and Complex Formation

A review focusing on the chemistry and properties of compounds related to 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which are structurally similar to 3-Pyridinol, 2,6-diethyl-, shows the diverse chemical behaviors and complex formations these compounds exhibit. The study highlights their preparation, properties, and their ability to form various complexes, indicating potential applications in creating new materials with specific magnetic, structural, or biological properties (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts for Synthesis Applications

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which share a similar heterocyclic core with 3-Pyridinol, 2,6-diethyl-, is extensively reviewed, covering the use of hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. These scaffolds are crucial for medicinal and pharmaceutical industries, demonstrating the broad applicability of such structures in drug development and other synthetic applications (Parmar, Vala, & Patel, 2023).

Propargylic Alcohols in Organic Synthesis

A review on the use of propargylic alcohols for synthesizing pyridines, quinolines, and isoquinolines, which are structurally or functionally related to 3-Pyridinol, 2,6-diethyl-, underlines the versatility of these compounds in organic synthesis. This highlights the significant potential for developing novel strategies for constructing complex cyclic systems, pertinent to medicinal chemistry and drug discovery (Mishra, Nair, & Baire, 2022).

Pesticide Biomarkers and Environmental Monitoring

Research consolidating urinary metabolite measurements from EPA studies on children's exposure to pesticides, including metabolites related to pyridinol compounds, provides insights into environmental monitoring and health risk assessments. The variability in metabolite concentrations underscores the need for continued research in this area to better understand exposure patterns and impacts on human health (Egeghy et al., 2011).

Analytical Pyrolysis in Soil Organic Matter Research

Advances in the research of soil organic matter (SOM) through analytical pyrolysis techniques, while not directly related to 3-Pyridinol, 2,6-diethyl-, provide a context for understanding the analytical methods that could potentially be applied to study the environmental fate and transformation of such compounds. This research aids in discovering relationships between organic precursors and SOM composition, which is crucial for environmental chemistry (Leinweber & Schulten, 1999).

properties

IUPAC Name

2,6-diethylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-5-6-9(11)8(4-2)10-7/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFBYSHJRSCLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565150
Record name 2,6-Diethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133712-90-0
Record name 2,6-Diethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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